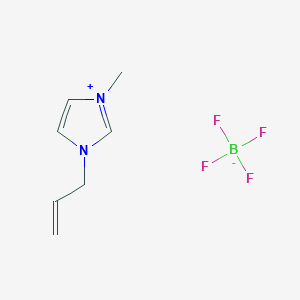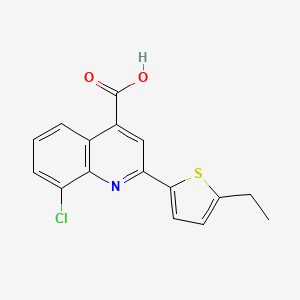![molecular formula C14H25NO3 B2721152 Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate CAS No. 1445951-30-3](/img/structure/B2721152.png)
Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate is a chemical compound with the molecular formula C13H23NO3 . It is a solid substance at room temperature and has a molecular weight of 241.33 .
Molecular Structure Analysis
The InChI code for Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h10,15H,4-9H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 350.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 65.4±0.4 cm3 .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate is a compound of interest in synthetic organic chemistry due to its versatile applications in synthesizing novel compounds. Its synthesis and characterization provide a foundation for further applications in medicinal chemistry and material science. For instance, Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's potential for further selective derivations, accessing chemical spaces complementary to piperidine ring systems Meyers et al., 2009. Similarly, Moskalenko and Boev (2012) explored the reactivity of a related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, with N,N-dimethylformamide dimethyl acetal, demonstrating the compound's utility in synthesizing biologically active heterocyclic compounds Moskalenko & Boev, 2012.
Conformational Analysis and Drug Design
The compound's structural uniqueness, particularly its spirocyclic framework, makes it a candidate for drug design, enabling the synthesis of conformationally restricted pseudopeptides. Fernandez et al. (2002) described the synthesis of spirolactams as pseudopeptide surrogates, indicating the compound's relevance in mimicking biologically active peptide sequences Fernandez et al., 2002. This approach facilitates the exploration of novel pharmacophores with potential therapeutic applications.
Supramolecular Chemistry
In supramolecular chemistry, the tert-butyl 2-hydroxy-7-azaspiro[3.6]decane-7-carboxylate derivatives are studied for their ability to form complex structures. Graus et al. (2010) investigated cyclohexane-5-spirohydantoin derivatives, including tert-butyl variants, to understand the influence of substituents on the cyclohexane ring in supramolecular arrangements Graus et al., 2010. Such studies highlight the potential of tert-butyl 2-hydroxy-7-azaspiro[3.6]decane-7-carboxylate derivatives in the design of novel materials with specific physical and chemical properties.
NMR Spectroscopy and Configuration Assignment
NMR spectroscopy plays a crucial role in the structural elucidation of spirocyclic compounds. Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of related spirocyclic compounds, demonstrating the technique's importance in detailed structural analysis and stereochemical determination of complex organic molecules Jakubowska et al., 2013.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
tert-butyl 2-hydroxy-8-azaspiro[3.6]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-7-4-5-14(6-8-15)9-11(16)10-14/h11,16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHHBXTXUFKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2721072.png)
![3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2721074.png)
![(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2721075.png)
![ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate](/img/structure/B2721077.png)
![2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2721079.png)
![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721080.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2721083.png)

![8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2721086.png)
![2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2721089.png)

![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2721092.png)